3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-propylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S2/c1-2-8-20-18(23)17-16(7-13-26-17)27(24,25)22-11-9-21(10-12-22)15-5-3-14(19)4-6-15/h3-7,13H,2,8-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDMHOKZFMZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Biological Activity
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound exhibits a complex structure characterized by a thiophene ring, a sulfonamide group, and piperazine moieties, which contribute to its diverse biological activities. The exploration of its biological activity is critical for assessing its potential therapeutic applications.
The molecular formula of this compound is C₁₅H₁₈ClN₃O₂S, with a molecular weight of approximately 345.84 g/mol. Its structure allows for various interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
The compound has shown significant biological activities, particularly in the following areas:
- Antibacterial Activity : Exhibits moderate to strong activity against various bacterial strains.
- Enzyme Inhibition : Demonstrates inhibitory effects on acetylcholinesterase (AChE) and urease enzymes.
- Anticancer Properties : Potentially inhibits cellular proliferation by modulating kinase pathways critical in cancer progression.
Antibacterial Activity
Studies have reported that this compound shows significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic processes.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit AChE and urease, both of which are important targets in treating neurological disorders and gastrointestinal conditions, respectively. The IC50 values indicate its potency compared to standard inhibitors.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 5.12 ± 0.02 |
| Urease | 1.13 ± 0.003 |
These results suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.
Anticancer Activity
In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cells by modulating key signaling pathways associated with cell cycle regulation. Specifically, it affects kinases such as CDC7 and PKA, which are crucial for tumor growth inhibition.
Case Studies
- In Vitro Study on Antibacterial Efficacy : A study conducted on various bacterial strains revealed that the compound effectively inhibited growth in Salmonella typhi, showcasing its potential as an antibacterial agent .
- Enzyme Inhibition Research : Another study highlighted the compound's strong inhibitory effects on AChE and urease, with particular emphasis on its low IC50 values compared to existing drugs .
- Cancer Cell Proliferation Study : Research indicated that treatment with this compound led to reduced viability in several cancer cell lines, suggesting its role in therapeutic strategies against malignancies .
Q & A
Q. Methodological considerations :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Catalysis : Employ coupling agents (e.g., HATU or EDCI) for efficient amide bond formation.
- Green chemistry : Replace traditional purification with continuous flow reactors to reduce waste .
- Temperature control : Optimize reflux conditions to minimize side reactions (e.g., sulfone overoxidation) .
Advanced: What strategies are used to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Replicate assays under standardized conditions (e.g., cell line, incubation time).
Structural analogs analysis : Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify SAR patterns.
Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for proposed targets (e.g., neurotransmitter receptors) .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
- Stability studies :
- Acidic/basic conditions : Monitor degradation via HPLC at pH 2–10. Sulfonyl groups may hydrolyze under strong acids/bases.
- Thermal stability : TGA/DSC analysis reveals decomposition points (>200°C typical for aromatic sulfonamides).
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiophene ring .
Advanced: What computational approaches are effective in predicting binding modes to biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., serotonin 5-HT₁A).
- MD simulations : GROMACS or AMBER for dynamic stability analysis over 100-ns trajectories.
- QSAR models : Train on analogs with known activity to predict modifications for enhanced affinity .
Advanced: How can researchers address impurities formed during synthesis?
- Impurity profiling :
- HPLC-MS identifies byproducts (e.g., unreacted sulfonyl chloride or dechlorinated intermediates).
- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to exclude polar impurities.
- Process controls : Monitor reaction progress in real-time via inline FT-IR .
Advanced: What in vitro assays are suitable for evaluating receptor cross-reactivity?
- Radioligand binding assays : Screen against panels of GPCRs (e.g., dopamine D₂, adrenergic α₁) to assess selectivity.
- Functional assays :
- cAMP accumulation (for Gs-coupled receptors).
- Calcium flux (for Gq-coupled receptors).
- Use negative controls (e.g., untransfected cells) to validate signal specificity .
Advanced: How can structural modifications enhance metabolic stability?
- Strategies :
- Fluorine substitution : Replace chlorine with fluorine to reduce CYP450-mediated oxidation.
- Isosteric replacements : Swap thiophene with furan to alter electron density and metabolic pathways.
- Prodrug design : Introduce ester groups for slow hydrolysis in vivo .
Advanced: What in vivo models are appropriate for pharmacokinetic profiling?
- Rodent studies :
- IV/PO dosing : Measure bioavailability, half-life, and clearance in Sprague-Dawley rats.
- Tissue distribution : Use LC-MS/MS to quantify compound levels in brain, liver, and plasma.
- Metabolite identification : UPLC-QTOF detects phase I/II metabolites (e.g., sulfoxide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
